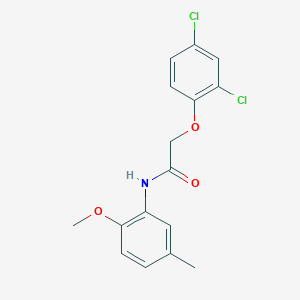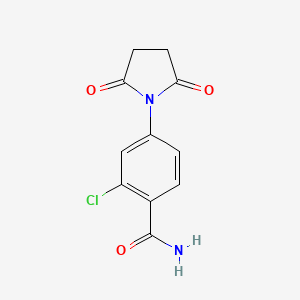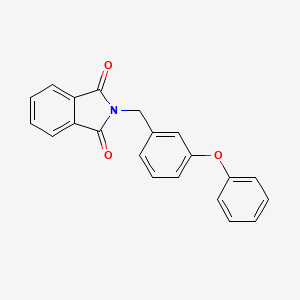![molecular formula C21H20O3 B5772336 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5772336.png)
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits and has been studied for its potential medicinal properties.
Wirkmechanismus
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the regulation of cell signaling pathways. 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress. 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to improve glucose metabolism and insulin sensitivity. In addition, it has been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized from hesperidin or other flavonoids. It is also relatively inexpensive compared to other compounds. However, one limitation is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one. One direction is to investigate its potential in the treatment of liver diseases, including non-alcoholic fatty liver disease and hepatitis. Another direction is to study its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel formulations of 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one with improved solubility and bioavailability may enhance its potential therapeutic applications.
Conclusion:
In summary, 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a flavonoid found in citrus fruits that has potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. It exerts its effects through various mechanisms and has been shown to have a protective effect on the liver. While it has advantages and limitations for lab experiments, there are several future directions for its study, including the treatment of liver and neurodegenerative diseases.
Synthesemethoden
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to yield hesperetin and glucose. 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one can also be synthesized from other flavonoids such as naringin.
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases. 6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one has also been studied for its potential in the treatment of cardiovascular diseases, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-ethyl-7-(2-methylprop-2-enoxy)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-4-15-10-18-17(16-8-6-5-7-9-16)11-21(22)24-20(18)12-19(15)23-13-14(2)3/h5-12H,2,4,13H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWNSZFSBBZPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=C)C)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)




![methyl 3-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5772300.png)

![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5772314.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-bromo-2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5772339.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5772348.png)
![6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5772351.png)